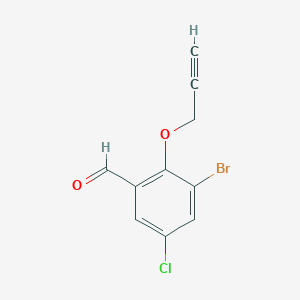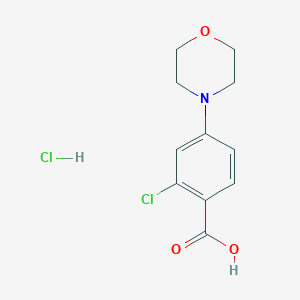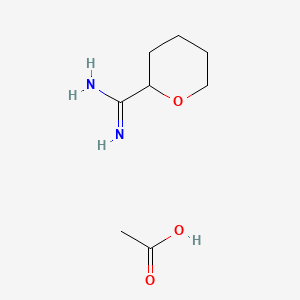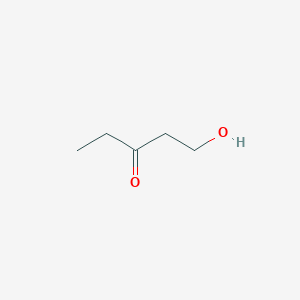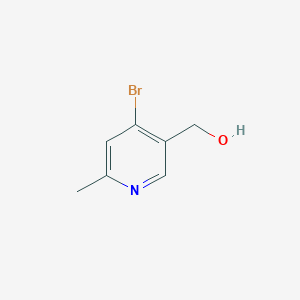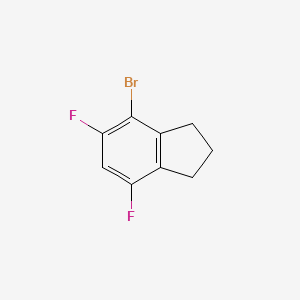
4-Bromo-5,7-difluoroindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,7-difluoroindane: is an organic compound that belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The presence of bromine and fluorine atoms in the structure makes this compound particularly interesting for various chemical applications due to their unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,7-difluoroindane typically involves the bromination and fluorination of indane derivatives. One common method is the radical bromination of indane followed by selective fluorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,7-difluoroindane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids and reduced to form alkanes or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of amino, thio, or other substituted indanes.
Oxidation: Formation of indanones or indanoic acids.
Reduction: Formation of indanes or indanols.
Scientific Research Applications
Chemistry: 4-Bromo-5,7-difluoroindane is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. The presence of bromine and fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials science. Its unique electronic properties make it suitable for use in the development of advanced materials and electronic devices .
Mechanism of Action
The mechanism of action of 4-Bromo-5,7-difluoroindane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
- 4-Bromo-5,7-difluoroquinoline
- 4-Bromo-2,5-difluorobenzene
- 5,6-Difluoro-2,1,3-benzothiadiazole
Comparison: Compared to similar compounds, 4-Bromo-5,7-difluoroindane is unique due to its indane core structure, which provides distinct steric and electronic properties.
Properties
Molecular Formula |
C9H7BrF2 |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
4-bromo-5,7-difluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H7BrF2/c10-9-6-3-1-2-5(6)7(11)4-8(9)12/h4H,1-3H2 |
InChI Key |
UYRXWRYOLREWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)
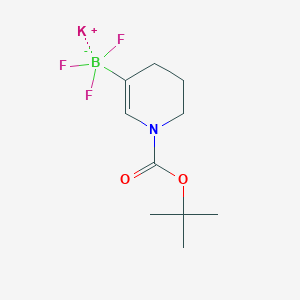
![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
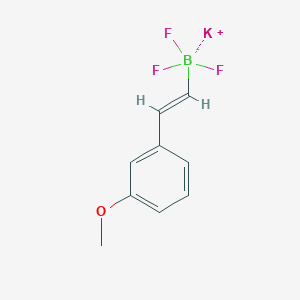
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
